N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide
CAS No.: 1049438-72-3
Cat. No.: VC11990440
Molecular Formula: C23H31N3O2
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049438-72-3 |
|---|---|
| Molecular Formula | C23H31N3O2 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzamide |
| Standard InChI | InChI=1S/C23H31N3O2/c1-3-4-19-5-7-20(8-6-19)23(27)24-13-14-25-15-17-26(18-16-25)21-9-11-22(28-2)12-10-21/h5-12H,3-4,13-18H2,1-2H3,(H,24,27) |
| Standard InChI Key | CAEXFBAAWXGOSA-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide is a complex organic compound featuring a benzamide backbone with a piperazine ring substituted by a 4-methoxyphenyl group. This compound is of interest in pharmaceutical research due to its potential biological activities, which can be attributed to its structural components. The piperazine ring is a common motif in many drugs, contributing to their pharmacological properties by interacting with various biological targets.
Synthesis
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide typically involves a multi-step process. It may start with the preparation of the piperazine intermediate, followed by its coupling with a benzamide derivative. Common methods include nucleophilic substitution reactions and amide bond formation using coupling reagents like carbodiimides.
Biological Activity
While specific biological activity data for N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide are not readily available, compounds with similar structures often exhibit pharmacological properties. For example, piperazine derivatives are known for their interactions with various receptors and enzymes, which can lead to applications in fields such as neurology and oncology.
Research Findings
Research on similar compounds suggests that modifications to the benzamide core and the piperazine ring can significantly affect biological activity. For instance, changing the substituents on the benzamide or altering the piperazine's aromatic ring can influence the compound's ability to interact with biological targets.
| Compound Modification | Effect on Biological Activity |
|---|---|
| Substitution on Benzamide | Can alter receptor affinity and specificity |
| Modification of Piperazine Ring | Influences solubility and pharmacokinetic properties |
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